![molecular formula C12H15NO3S B14181356 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine CAS No. 839708-53-1](/img/structure/B14181356.png)
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an ethylsulfanyl group attached to the carbonyl carbon of the phenylalanine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine typically involves the introduction of the ethylsulfanyl group to the phenylalanine molecule. One common method is the reaction of L-phenylalanine with ethylsulfanyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Methylsulfanyl)carbonyl]-L-phenylalanine
- 4-[(Propylsulfanyl)carbonyl]-L-phenylalanine
- 4-[(Butylsulfanyl)carbonyl]-L-phenylalanine
Uniqueness
4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine is unique due to the specific length and properties of the ethylsulfanyl group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs with different alkyl chain lengths.
Propiedades
Número CAS |
839708-53-1 |
|---|---|
Fórmula molecular |
C12H15NO3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-ethylsulfanylcarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO3S/c1-2-17-12(16)9-5-3-8(4-6-9)7-10(13)11(14)15/h3-6,10H,2,7,13H2,1H3,(H,14,15)/t10-/m0/s1 |
Clave InChI |
VPRPVNNXDCMVQT-JTQLQIEISA-N |
SMILES isomérico |
CCSC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N |
SMILES canónico |
CCSC(=O)C1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




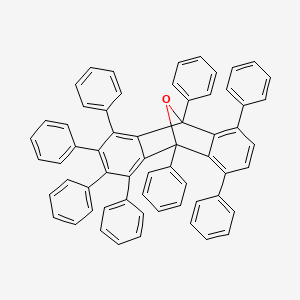
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)
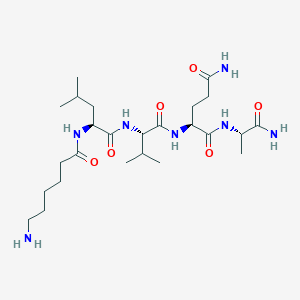

![1-(pentyloxy)-4-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]butan-2-ol](/img/structure/B14181321.png)
![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)
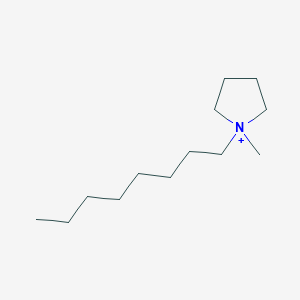
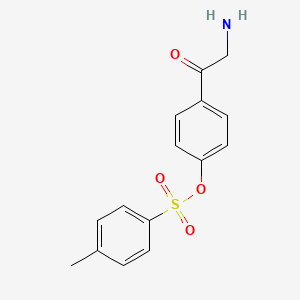
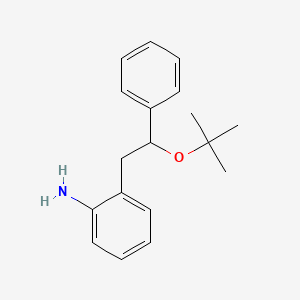
![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
